4-([1,1'-Biphenyl]-4-yl)butan-1-ol
Overview
Description
4-([1,1’-Biphenyl]-4-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a biphenyl group attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)butan-1-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-bromobiphenyl with butanal in the presence of a Grignard reagent, such as magnesium in dry ether. The reaction proceeds through the formation of a Grignard intermediate, which then reacts with butanal to form the desired product.
Reduction of Ketones: Another method involves the reduction of 4-([1,1’-Biphenyl]-4-yl)butan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding 4-([1,1’-Biphenyl]-4-yl)butan-1-ol.
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)butan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Grignard reaction is often preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-([1,1’-Biphenyl]-4-yl)butanoic acid using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of 4-([1,1’-Biphenyl]-4-yl)butane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming 4-([1,1’-Biphenyl]-4-yl)butyl chloride or bromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 4-([1,1’-Biphenyl]-4-yl)butanoic acid.
Reduction: 4-([1,1’-Biphenyl]-4-yl)butane.
Substitution: 4-([1,1’-Biphenyl]-4-yl)butyl chloride or bromide.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the biphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-1-ol: Similar structure but with a single phenyl group instead of a biphenyl group.
4-([1,1’-Biphenyl]-4-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butanol chain.
4-([1,1’-Biphenyl]-4-yl)butanoic acid: Oxidized form of 4-([1,1’-Biphenyl]-4-yl)butan-1-ol.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)butan-1-ol is unique due to the presence of both a biphenyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(4-phenylphenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12,17H,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVAWHROJGHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188429 | |
Record name | (1,1'-biphenyl)-4-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34874-54-9 | |
Record name | 4-(4-Biphenylyl)butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034874549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-biphenyl)-4-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BIPHENYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPO2HR8FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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